molecular formula C14H9FO3 B6272796 7-(2-fluorophenyl)-1,3-dioxaindane-5-carbaldehyde CAS No. 2241128-44-7

7-(2-fluorophenyl)-1,3-dioxaindane-5-carbaldehyde

Cat. No.: B6272796
CAS No.: 2241128-44-7
M. Wt: 244.2
InChI Key:
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Description

7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is an organic compound that features a fluorophenyl group attached to a dioxaindane structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-1,3-dioxaindane-5-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable dioxaindane precursor under controlled conditions. One common method includes the use of a Claisen–Schmidt condensation reaction, where 2-fluorobenzaldehyde reacts with a dioxaindane derivative in the presence of a base such as potassium tert-butoxide in an ethanol solvent medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products Formed

    Oxidation: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carboxylic acid.

    Reduction: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-1,3-dioxaindane-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzaldehyde: Shares the fluorophenyl group but lacks the dioxaindane structure.

    1,3-Dioxaindane-5-carbaldehyde: Contains the dioxaindane structure but lacks the fluorophenyl group.

    7-(2-Chlorophenyl)-1,3-dioxaindane-5-carbaldehyde: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is unique due to the combination of the fluorophenyl group and the dioxaindane structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2241128-44-7

Molecular Formula

C14H9FO3

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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